molecular formula C8H14N4O2 B13479403 Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)butanoate

Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)butanoate

Katalognummer: B13479403
Molekulargewicht: 198.22 g/mol
InChI-Schlüssel: CRPCYKWOCQRUQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)butanoate is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)butanoate typically involves the alkylation of 1H-1,2,4-triazole with an appropriate alkylating agent. One common method involves the use of an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)butanoate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

    Reduction: Hydrazine hydrate can be used for reduction reactions.

    Substitution: Alkyl halides and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted triazoles.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)butanoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)butanoate involves its interaction with specific molecular targets. The nitrogen atoms in the triazole ring can bind to metal ions in enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar chemical properties.

    3-Amino-1,2,4-triazole: A compound with an amino group attached to the triazole ring.

    Ethyl 2-(3-nitro-1h-1,2,4-triazol-1-yl)butanoate: A nitro derivative of the compound.

Uniqueness

Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)butanoate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This makes it a versatile compound for various applications in scientific research and industry .

Eigenschaften

Molekularformel

C8H14N4O2

Molekulargewicht

198.22 g/mol

IUPAC-Name

ethyl 2-(3-amino-1,2,4-triazol-1-yl)butanoate

InChI

InChI=1S/C8H14N4O2/c1-3-6(7(13)14-4-2)12-5-10-8(9)11-12/h5-6H,3-4H2,1-2H3,(H2,9,11)

InChI-Schlüssel

CRPCYKWOCQRUQG-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(=O)OCC)N1C=NC(=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.